Structural Rigidity and Stereochemical Definition vs. Unsubstituted Core
The cis-fused 3,8-diazabicyclo[4.2.0]octane core of 1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one provides a rigid, conformationally restricted scaffold [1]. This is in contrast to more flexible acyclic diamines or monocyclic piperazine analogs, which can adopt multiple low-energy conformations. The rigid scaffold pre-organizes the nitrogen atoms for optimal interaction with biological targets, such as the orthosteric binding site of nAChRs [2]. This conformational restriction is a key driver of the high potency and selectivity observed for related diazabicyclo[4.2.0]octane derivatives, with some analogs achieving picomolar binding affinities (Ki) for the human α4β2 nAChR subtype [3].
| Evidence Dimension | Conformational Flexibility (Number of Low-Energy Conformations) |
|---|---|
| Target Compound Data | Highly restricted, cis-fused bicyclic system |
| Comparator Or Baseline | Acyclic diamines or monocyclic piperazines |
| Quantified Difference | Significant reduction in accessible conformations |
| Conditions | In silico conformational analysis and X-ray crystallography of related analogs |
Why This Matters
Conformational restriction is a validated strategy to improve target selectivity and reduce off-target binding, which is critical for procuring a scaffold with predictable SAR and reduced polypharmacology risks.
- [1] PubChem. (2025). 1-[(1S,6R)-3,8-diazabicyclo[4.2.0]octan-8-yl]ethan-1-one. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22861127 View Source
- [2] Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. doi:10.1021/jm060846z View Source
- [3] Ye, M., & Dawson, M. I. (2009). 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA). Bioorganic & Medicinal Chemistry Letters, 19(1), 127-131. doi:10.1016/j.bmcl.2008.11.016 View Source
